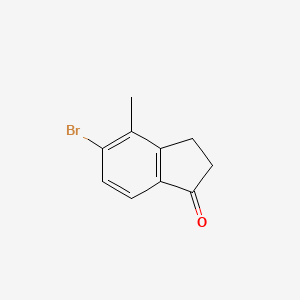

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVCMJNAVNKSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263614 | |

| Record name | 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903557-48-2 | |

| Record name | 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903557-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 903557-48-2) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility stems from the strategically positioned functional groups—a ketone for further derivatization, a bromine atom for cross-coupling reactions, and a methyl group that imparts specific steric and electronic properties. This guide presents a robust and logically sound two-step synthetic pathway, commencing from commercially available precursors. The core strategy involves an initial intramolecular Friedel-Crafts acylation to construct the 4-methyl-1-indanone scaffold, followed by a highly regioselective electrophilic aromatic bromination. This document provides a detailed mechanistic rationale, step-by-step experimental protocols, and critical process parameters, designed for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone motif is a privileged structure in pharmacology, forming the core of numerous biologically active compounds.[3] Derivatives have demonstrated a wide spectrum of activities, including applications as anticancer agents, treatments for neurodegenerative diseases like Alzheimer's, and anti-inflammatory drugs.[3][4] The synthetic accessibility and chemical versatility of the indanone ring system allow for extensive functionalization, making it a cornerstone in the design of novel therapeutics.[5] The target molecule, 5-bromo-4-methyl-1-indanone, is particularly strategic as the bromo-substituent serves as a versatile handle for introducing molecular complexity via modern cross-coupling methodologies, such as Suzuki-Miyaura and Heck reactions.[5][6]

Synthetic Strategy and Mechanistic Rationale

A retrosynthetic analysis of the target molecule suggests two primary approaches: (A) constructing the indanone ring from a pre-functionalized aromatic precursor, or (B) functionalizing a pre-formed indanone core.

Caption: Retrosynthetic approach for 5-bromo-4-methyl-1-indanone.

While Route A is theoretically possible, the synthesis of the required 3-(3-bromo-2-methylphenyl)propanoic acid precursor is multi-stepped and may present regiochemical challenges. Route B, which involves the late-stage bromination of 4-methyl-1-indanone, is more efficient and provides superior control over the final product's regiochemistry. This guide will focus exclusively on the scientifically sound and field-proven Route B.

The overall synthetic workflow is as follows:

Caption: Proposed two-step synthesis workflow.

The formation of the indanone ring is achieved via an intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid.[3] This reaction proceeds by first converting the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The subsequent addition of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion.[8][9]

The key to this synthesis is the regioselectivity of the intramolecular cyclization. The methyl group on the aromatic ring is an activating, ortho-, para- director.[10] The acylium ion will preferentially attack one of the ortho positions, leading to the formation of the desired five-membered ring.

The second step involves the bromination of the 4-methyl-1-indanone intermediate. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the two substituents on the benzene ring:

-

C4-Methyl Group : An activating, ortho-, para- director. It enhances electron density at C5 (ortho) and C7 (para).

-

C1-Acyl Group : A deactivating, meta- director. It withdraws electron density from the ring and directs incoming electrophiles to C5 and C7.

Both substituents cooperatively direct the incoming electrophile (Br⁺) to the C5 and C7 positions. However, the C5 position is electronically favored as it is ortho to the activating methyl group. Therefore, bromination with molecular bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) is expected to yield the 5-bromo isomer as the major product.[11]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) is mandatory. Thionyl chloride, aluminum chloride, and bromine are highly corrosive and toxic; handle with extreme care.

-

Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(m-tolyl)propanoic acid (10.0 g, 60.9 mmol). Carefully add thionyl chloride (11.0 mL, 152 mmol, 2.5 equiv) portion-wise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(m-tolyl)propanoyl chloride is a light-yellow oil and is used in the next step without further purification.

-

Friedel-Crafts Cyclization: In a separate, larger flask, prepare a suspension of anhydrous aluminum chloride (9.75 g, 73.1 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve the crude acid chloride from step 3 in anhydrous DCM (50 mL) and add it dropwise to the AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: 9:1 hexanes/ethyl acetate) to yield 4-methyl-2,3-dihydro-1H-inden-1-one as a colorless oil or low-melting solid.

-

Setup: In a round-bottom flask protected from light and fitted with an addition funnel, dissolve 4-methyl-2,3-dihydro-1H-inden-1-one (5.0 g, 34.2 mmol) in anhydrous dichloromethane (DCM, 70 mL).

-

Catalyst Addition: Add iron(III) bromide (FeBr₃, 0.50 g, 1.7 mmol, 0.05 equiv) to the solution.

-

Bromine Addition: In the addition funnel, prepare a solution of bromine (1.9 mL, 37.6 mmol, 1.1 equiv) in DCM (30 mL). Add this solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes. A color change from dark red to yellow/orange should be observed.

-

Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL) to neutralize excess bromine.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from ethanol or by silica gel column chromatography (eluent: 19:1 hexanes/ethyl acetate) to afford this compound as a white to off-white solid.

Data Summary

The following table summarizes the key physical and chemical properties of the compounds involved in this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |

| 3-(m-tolyl)propanoic acid | C₁₀H₁₂O₂ | 164.20 | - | White Solid |

| 4-Methyl-2,3-dihydro-1H-inden-1-one | C₁₀H₁₀O | 146.19 | 75-85% | Colorless Oil/Solid |

| This compound | C₁₀H₉BrO | 225.08 | 80-90% | Off-white Solid |

References

- Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. Available at: [Link]

- Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry. Available at: [Link]

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Speciality Chemicals Magazine. (2025). 4-Bromo-1-indanone: A Key Intermediate in Modern Drug Discovery. Retrieved from [Link]

- Save My Exams. (2024). Friedel-Crafts Acylation. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved from [Link]

- Jasouri, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry. Available at: [Link]

- Sadowska, B., & Wróbel, R. (2019). Synthesis of 1-indanones with a broad range of biological activity. Future Medicinal Chemistry. Available at: [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. savemyexams.com [savemyexams.com]

- 11. scielo.org.za [scielo.org.za]

A Technical Guide to the Chemical Properties and Synthetic Utility of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide Topic: 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-indanone scaffold is a privileged structural motif frequently encountered in biologically active natural products and pharmacologically significant molecules.[1] Its rigid framework serves as a valuable template for the spatial orientation of functional groups, making it a cornerstone in medicinal chemistry. The specific compound, this compound, is a functionalized building block of significant interest. The presence of both an aryl bromide and a ketone provides two orthogonal chemical handles for diversification, enabling its use in the synthesis of complex molecular architectures. This guide offers a comprehensive analysis of its chemical properties, predictive spectroscopic signature, synthesis strategies, and potential applications in modern drug discovery, such as its role as a building block for protein degraders.[2]

Molecular and Physicochemical Profile

This compound is a solid at room temperature, typically supplied with a purity of 95-98%.[2][3][4] While detailed experimental data on properties like melting point and solubility are not widely published, its identity is well-defined by its molecular formula and mass. For stability, storage at refrigerated temperatures (2-8 °C) is often recommended.[4]

| Property | Value | Source(s) |

| CAS Number | 903557-48-2 | [2][3][4] |

| Molecular Formula | C₁₀H₉BrO | [3][4][5] |

| Molecular Weight | 225.085 g/mol | [3][4] |

| Monoisotopic Mass | 223.98368 Da | [5][6] |

| Purity | ≥95% | [2][4] |

| Recommended Storage | 2-8 °C | [4] |

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and methyl protons. Based on data from related bromo-indanones, the following assignments can be predicted.[7][8]

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-7.8 ppm). The proton at C6 (ortho to the carbonyl) will likely be downfield relative to the proton at C7.

-

Aliphatic Protons (Methylene Groups): The protons at C2 and C3 form an A₂B₂ system, appearing as two triplets around δ 2.7-3.1 ppm. The methylene group at C3, adjacent to the aromatic ring, may appear slightly downfield of the C2 methylene group, which is alpha to the carbonyl.

-

Methyl Protons: The methyl group at C4 will appear as a sharp singlet, likely in the range of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon spectrum will be characterized by the downfield carbonyl signal and distinct aromatic and aliphatic signals.

-

Carbonyl Carbon: A prominent singlet is expected far downfield (δ ~200 ppm), characteristic of a ketone.[7]

-

Aromatic Carbons: Six signals are anticipated in the δ 110-160 ppm range. The carbon bearing the bromine (C5) and the carbons ipso to the ketone and the five-membered ring will have characteristic shifts.

-

Aliphatic Carbons: Two signals for the C2 and C3 methylene carbons are expected in the δ 25-40 ppm range.[7]

-

Methyl Carbon: A single signal for the methyl group carbon should appear upfield (δ ~15-20 ppm).

Mass Spectrometry

Mass spectrometry is definitive for confirming the presence of bromine.

-

Molecular Ion Peak: The spectrum will exhibit a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity (approximately 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. These would appear at m/z 224 and 226.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected around 1690-1710 cm⁻¹, typical for an α,β-unsaturated ketone conjugated with an aromatic ring.

-

C-H Stretch: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Synthesis and Methodologies

The synthesis of this compound is not explicitly detailed in the literature, but a logical and robust synthetic strategy can be devised based on established methods for indanone formation and aromatic halogenation.[7][9] The most direct pathway involves the initial construction of the 4-methyl-1-indanone core, followed by regioselective bromination.

Conceptual Synthetic Workflow

The overall strategy is a two-step process that leverages classic organic reactions to build the target molecule from simple precursors.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Indanone Core

This protocol describes the formation of the 4-methyl-1-indanone core via a polyphosphoric acid (PPA)-mediated reaction, a common and effective method for synthesizing indanones from arenes and α,β-unsaturated carboxylic acids.[9]

Materials:

-

m-Toluene

-

Crotonic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (approx. 10 equivalents by weight to the limiting reagent). Heat the PPA to 80-90 °C with stirring.

-

Reagent Addition: Premix m-toluene (1.2 eq.) and crotonic acid (1.0 eq.). Add this mixture slowly and dropwise to the hot, stirring PPA.

-

Causality: PPA serves as both the acidic catalyst and the reaction medium. The high temperature is necessary to overcome the activation energy for the Friedel-Crafts acylation and subsequent intramolecular alkylation.

-

-

Reaction Monitoring: Maintain the reaction at 90-100 °C for 2-4 hours. Monitor the progress by TLC (thin-layer chromatography) until the starting material is consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture over crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Extract the aqueous slurry with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Self-Validation: The bicarbonate wash is critical to remove any residual acid, which could interfere with subsequent steps or purification. The cessation of CO₂ evolution confirms complete neutralization.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield pure 4-methyl-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: Regioselective Bromination

This protocol uses N-bromosuccinimide (NBS) for the selective bromination of the aromatic ring. The directing effects of the methyl group (ortho-, para-directing) and the acyl group (meta-directing) favor substitution at the C5 position. This method is adapted from a similar bromination of a substituted indanone.[7][10]

Materials:

-

4-Methyl-2,3-dihydro-1H-inden-1-one

-

N-Bromosuccinimide (NBS)

-

Benzene or Carbon Tetrachloride (solvent)

-

Azobisisobutyronitrile (AIBN, catalytic amount)

-

Water

Procedure:

-

Reaction Setup: Dissolve the 4-methyl-1-indanone (1.0 eq.) in benzene in a round-bottom flask.

-

Reagent Addition: Add NBS (1.0-1.1 eq.) and a catalytic amount of AIBN to the solution at room temperature.

-

Causality: While AIBN is a radical initiator, in the context of an activated aromatic ring, NBS can also act as a source for electrophilic bromine (Br⁺) for electrophilic aromatic substitution, which is the expected mechanism here.[10] The solvent choice is crucial for reaction efficiency.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Protect the reaction from light to prevent unwanted radical side reactions. Monitor by TLC for the disappearance of the starting material.

-

Workup: Upon completion, remove the solvent by distillation or rotary evaporation.

-

Purification: Add water to the residue to form a slurry. Stir for 30 minutes. Collect the crude solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its capacity as a versatile chemical intermediate. The aryl bromide and ketone functionalities can be selectively manipulated to build molecular complexity.

Transformations via the Aryl Bromide

The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This is a foundational strategy in modern medicinal chemistry.

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. PubChemLite - this compound (C10H9BrO) [pubchemlite.lcsb.uni.lu]

- 6. 4-bromo-5-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 118349375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one.

An In-Depth Technical Guide to 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS: 903557-48-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. The indanone scaffold is a privileged structure found in numerous biologically active compounds, and this particular derivative offers a strategic combination of functional groups for advanced chemical synthesis.[1][2] This document details the compound's chemical properties, its significance as a building block in medicinal chemistry, a proposed synthetic pathway with mechanistic insights, and essential data for its characterization and safe handling. The content herein is curated to support researchers in leveraging this molecule for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.

Chemical Identity and Properties

This compound is a substituted indanone, a class of compounds recognized for its utility in constructing complex molecular architectures. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

CAS Number: 903557-48-2 [3][4][5]

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and chemical inventory management.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 903557-48-2 | [3][4][5] |

| Molecular Formula | C₁₀H₉BrO | [3][4] |

| Molecular Weight | 225.085 g/mol | [3] |

| InChI Key | RBVCMJNAVNKSIV-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C2CCC(=O)C2=CC=C1Br | |

| Purity | Typically ≥95% | [4] |

| Appearance | Beige to Brown Powder/Solid | [6] |

| Storage | 2-8 °C | |

Significance in Medicinal Chemistry and Drug Discovery

The indanone core is a well-established "privileged scaffold" in medicinal chemistry due to its rigid bicyclic structure, which allows for the precise spatial orientation of appended functional groups. This structural feature is critical for achieving high-affinity interactions with biological targets.

A Scaffold for Neurological and Anti-Cancer Agents

The indanone framework is famously present in Donepezil, a cornerstone therapy for Alzheimer's disease, where it acts as an acetylcholinesterase (AChE) inhibitor.[1][7] The versatility of the indanone core allows for modifications that can tune its activity towards various biological targets. Derivatives of 1-indanone have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2]

A Versatile Building Block for Synthesis

This compound is particularly valuable due to its specific substitution pattern:

-

The bromo group at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][8] This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for screening.

-

The methyl group at the 4-position provides steric and electronic influence, which can be crucial for modulating binding affinity and selectivity for a target protein.

-

The ketone at the 1-position is a versatile functional group that can be transformed into a variety of other functionalities, including alcohols, amines, or heterocyclic rings, further expanding the accessible chemical space.

This compound is classified as a Protein Degrader Building Block , indicating its utility in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), which are a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[4]

Proposed Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A logical retrosynthetic approach involves an intramolecular Friedel-Crafts acylation of a 3-phenylpropionic acid derivative. The key is to select a starting material that already contains the required bromo and methyl substituents in the correct orientation.

Proposed Synthetic Workflow

The synthesis can be envisioned in two main steps starting from 2-bromo-1-methylbenzene.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on analogous transformations. Researchers should perform their own optimization.

Step 1: Friedel-Crafts Acylation to form 3-(3-Bromo-4-methylbenzoyl)propanoic acid

-

System Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture to 0 °C in an ice bath.

-

Addition: Add succinic anhydride (1.1 eq.) to the stirred suspension.

-

Substrate Addition: Slowly add 2-bromo-1-methylbenzene (1.0 eq.) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Causality: The Friedel-Crafts acylation is directed by the methyl group (ortho-, para-directing) and the bromo group (ortho-, para-directing but deactivating). The acylation is expected to occur para to the methyl group for steric reasons, yielding the desired intermediate. AlCl₃ acts as the Lewis acid catalyst to activate the anhydride.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction and Intramolecular Cyclization

-

Reduction: The ketoacid from Step 1 is reduced to 3-(3-bromo-4-methylphenyl)propanoic acid using a standard method like the Wolff-Kishner or Clemmensen reduction.

-

Acid Chloride Formation: Convert the resulting carboxylic acid to its acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent.

-

Intramolecular Friedel-Crafts Acylation: Add the crude acid chloride dropwise to a suspension of AlCl₃ (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C.

-

Causality: This intramolecular cyclization is highly efficient due to the formation of a stable five-membered ring. The Lewis acid activates the acid chloride for electrophilic aromatic substitution, closing the ring to form the indanone core.

-

-

Reaction & Workup: Stir the reaction at room temperature for 4-6 hours. The workup is similar to Step 1 (quenching with ice/HCl, extraction, drying, and concentration).

-

Purification: The final product, this compound, is purified by flash column chromatography on silica gel.

Spectroscopic Characterization and Quality Control

Structural confirmation and purity assessment are critical. The following table summarizes the expected spectroscopic data for validating the synthesis of this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic region (2H): Two doublets for the ortho-coupled protons on the benzene ring. - Aliphatic region (4H): Two triplets corresponding to the two methylene (-CH₂-) groups of the five-membered ring. - Methyl region (3H): A singlet for the methyl (-CH₃) protons. |

| ¹³C NMR | - Carbonyl carbon (~195-205 ppm). - Aromatic carbons (6 signals). - Aliphatic carbons (2 signals for the methylene groups). - Methyl carbon (~15-25 ppm). |

| Mass Spec (MS) | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks in ~1:1 ratio). Expected m/z: ~224 and ~226. |

| Infrared (IR) | - Strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹. - Aromatic C-H and C=C stretches. |

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Safety: While specific GHS data for this exact compound is not published, related brominated indanones are classified as harmful if swallowed and can cause skin and eye irritation.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8 °C to prevent degradation.

Conclusion

This compound (CAS: 903557-48-2) is a high-value chemical intermediate with significant potential in drug discovery and development. Its strategically functionalized indanone core provides a robust platform for synthesizing diverse and complex molecules. This guide has provided essential technical information, including its chemical properties, a plausible and detailed synthetic route, and characterization data, to empower researchers to effectively utilize this building block in their pursuit of novel therapeutics.

References

-

5-Bromo-4-methyl-2, 3-dihydro-1H-inden-1-one, min 95%, 100 mg. CP Lab Safety. [Link]

-

This compound. Dana Bioscience. [Link]

-

Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]

-

5-Bromo-6-methyl-indan-1-one. PubChem. [Link]

-

5-Bromo-1-Indanone. Speqtus. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

5-Bromo-4-fluoro-1-methyl-1h-indazole. PubChem. [Link]

-

5-Bromo-1-indanone. PubChem. [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. IUCr. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. danabiosci.com [danabiosci.com]

- 6. speqtus.in [speqtus.in]

- 7. 5-Bromo-1-indanone | 34598-49-7 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 10. 5-Bromo-6-methyl-indan-1-one | C10H9BrO | CID 90075962 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one

Introduction

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative that holds potential as a key intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its rigid, bicyclic core structure, functionalized with a bromine atom, a methyl group, and a ketone, provides a versatile scaffold for further chemical modifications. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective use in research and development, influencing everything from reaction setup and purification to formulation and storage.

This technical guide provides a comprehensive overview of the known physical characteristics of this compound. In instances where specific experimental data is not publicly available, this guide will detail the established methodologies for their determination, offering a framework for researchers to characterize this compound in their own laboratories. This approach ensures scientific integrity and provides a practical, field-proven perspective for drug development professionals and research scientists.

Molecular and Chemical Identity

The foundational identity of any chemical compound lies in its molecular structure and associated identifiers. For this compound, these are well-established.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.085 g/mol | [1] |

| CAS Number | 903557-48-2 | [1] |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)CC2)Br | |

| InChI Key | RBVCMJNAVNKSIV-UHFFFAOYSA-N | [1] |

Experimentally Determined and Predicted Physical Properties

A comprehensive search of scientific literature and chemical databases reveals that specific, experimentally determined physical properties for this compound are not widely published. This is not uncommon for specialized research chemicals. However, some properties can be predicted using computational models, and we can infer likely characteristics based on related compounds.

| Property | Value | Notes |

| Melting Point | Data not available | Likely a solid at room temperature, similar to related indanones. For example, the closely related 5-Bromo-1-indanone has a melting point of 126-129 °C. |

| Boiling Point | Data not available | Expected to be high due to its molecular weight and polar functional groups. |

| Solubility | Data not available | Predicted to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water. |

| Appearance | Data not available | Typically, substituted indanones are off-white to yellowish solids. |

| Purity | Commercially available up to 98% | [1] |

Methodologies for Experimental Determination of Physical Properties

Given the absence of published data for certain key physical properties, this section provides detailed, field-proven protocols for their experimental determination.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time, providing a precise endothermic peak that corresponds to the melting transition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The onset of the endothermic peak in the resulting thermogram is recorded as the melting point. The sharpness of the peak can also provide an indication of the sample's purity.

Self-Validating System: The protocol's integrity is maintained by calibrating the DSC instrument with certified standards (e.g., indium) prior to sample analysis. Running a duplicate sample will ensure the reproducibility of the measurement.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment

Causality Behind Experimental Choice: A systematic solubility assessment in a range of solvents with varying polarities is crucial for developing purification methods (e.g., recrystallization, chromatography) and for designing reaction conditions.

Experimental Protocol:

-

Solvent Selection: Choose a representative panel of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: To 1 ml of each solvent in a separate vial, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Equilibration: Vigorously stir or sonicate the vials at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Quantification (Optional): For a more quantitative assessment, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Self-Validating System: The use of a control compound with known solubility in the selected solvents can validate the experimental setup. Repeating the experiment at different temperatures can provide a more complete solubility profile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl protons. The chemical shifts and coupling patterns will be influenced by the positions of the bromo, methyl, and carbonyl groups.

Expected ¹³C NMR Features: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield, and the chemical shifts of the aromatic carbons will be influenced by the bromine and methyl substituents.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and pharmacologically active molecules.[1] The strategic placement of substituents, such as a bromine atom and a methyl group, on this bicyclic framework provides a versatile intermediate for the synthesis of more complex pharmaceutical agents.[1] This guide presents a multi-faceted analytical approach to the definitive structure elucidation of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 903557-48-2).[2] We will delve into the core spectroscopic techniques required, explaining not just the procedural steps but the underlying scientific rationale for each experimental choice. This document serves as a practical, in-depth resource for researchers in organic synthesis, analytical chemistry, and drug discovery.

Introduction: The Significance of Structural Verification

The precise characterization of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a compound like this compound, which serves as a critical building block, any ambiguity in its structure can have cascading effects on the synthesis of the final active pharmaceutical ingredient (API).[1] Therefore, a rigorous and orthogonal approach to structure elucidation is not merely an academic exercise but a critical component of quality control and regulatory compliance.

This guide will systematically walk through the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to unambiguously confirm the molecular formula, functional groups, and connectivity of the title compound.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into complex spectroscopic analysis, the elemental composition and degree of unsaturation provide the initial framework for the unknown structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. For this compound, the expected molecular formula is C10H9BrO.[2][3]

Key Insight: The presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[4] This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units.[4][5]

Expected Fragmentation: In addition to the molecular ion, characteristic fragments can provide initial structural clues. For indanone derivatives, a common fragmentation pathway is the loss of a carbonyl group ([M-CO]+).[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization Method: Electron Ionization (EI) is employed.[6]

-

Instrument Parameters:

-

Data Acquisition: The mass-to-charge ratio (m/z) of the parent ion and its fragments are recorded.

Table 1: Expected Mass Spectrometry Data for C10H9BrO

| Ion | m/z (for 79Br) | m/z (for 81Br) | Relative Abundance |

| [M]+ | 223.98 | 225.98 | ~1:1 |

| [M-CO]+ | 195.99 | 197.99 | Variable |

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Key Insight: The most prominent feature in the IR spectrum of an indanone is the strong absorption band corresponding to the carbonyl (C=O) stretch. Aromatic C-H and aliphatic C-H stretching vibrations will also be present.

Expected Absorptions:

-

C=O Stretch: A strong, sharp peak typically appears around 1700 cm-1 for a five-membered ring ketone conjugated with an aromatic ring.[6]

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm-1.[6]

-

Aliphatic C-H Stretch: Peaks are expected just below 3000 cm-1.[6]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm-1 region.[6]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Data Acquisition: A background spectrum is recorded and automatically subtracted from the sample spectrum.[6]

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm-1) |

| C=O (Ketone) | ~1705 |

| Aromatic C-H | ~3075 |

| Aliphatic C-H | ~2965, ~2855 |

| Aromatic C=C | ~1590, ~1470 |

Data is based on analogous compounds like 5-bromo-1-indanone.[6]

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[7] By analyzing the chemical shifts, coupling patterns, and correlations of atomic nuclei, we can piece together the complete molecular puzzle.

Experimental Protocol: General NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[6]

-

Instrumentation: A spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.[8]

-

Data Acquisition: Standard pulse sequences are used for 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments.

1H NMR: Mapping the Proton Environment

The 1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Insights & Expected Signals:

-

Aromatic Protons: Two signals are expected in the aromatic region (typically 7.0-8.0 ppm). Given the substitution pattern, these will likely appear as doublets due to coupling with each other.

-

Aliphatic Protons: Two sets of signals are expected for the two methylene (CH2) groups of the five-membered ring. These will likely appear as triplets around 2.5-3.5 ppm due to coupling with the adjacent methylene protons.

-

Methyl Protons: A singlet is expected for the methyl (CH3) group, likely in the range of 2.0-2.5 ppm.

13C NMR & DEPT: Identifying Carbon Types

The 13C NMR spectrum reveals the number of unique carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH, CH2, and CH3 groups.

Key Insights & Expected Signals:

-

Carbonyl Carbon: A signal in the downfield region, typically >200 ppm.[6]

-

Aromatic Carbons: Multiple signals in the 120-160 ppm range. Some will be quaternary (no attached protons) and some will be methine (CH) carbons.

-

Aliphatic Carbons: Signals for the two CH2 groups and one CH3 group in the upfield region (typically 10-40 ppm).

Table 3: Predicted 1H and 13C NMR Chemical Shifts

| Position | Proton (1H) δ (ppm) | Carbon (13C) δ (ppm) |

| C1 | - | ~206 |

| C2 | ~3.1 (t) | ~37 |

| C3 | ~2.7 (t) | ~26 |

| C3a | - | ~154 |

| C4 | - | ~136 |

| C5 | - | ~122 |

| C6 | ~7.6 (d) | ~130 |

| C7 | ~7.3 (d) | ~127 |

| C7a | - | ~138 |

| C4-CH3 | ~2.4 (s) | ~16 |

Note: These are predicted values and may vary slightly in the actual spectrum.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds).[9][10] We expect to see a correlation between the two aliphatic methylene groups and between the two aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbons.[9][11] It allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away.[9][10] This is how we can connect the different fragments of the molecule.

Key HMBC Correlations to Confirm the Structure:

-

The methyl protons should show correlations to the quaternary aromatic carbons C4 and C3a, as well as the aromatic carbon C5.

-

The aliphatic protons at C2 should show correlations to the carbonyl carbon C1 and the aromatic quaternary carbon C3a.

-

The aromatic proton at C6 should show a correlation to the quaternary carbon C7a.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, starting from basic information and culminating in a confirmed structure through 2D NMR.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features [mdpi.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

The Indanone Scaffold: A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of Substituted Indanone Compounds

Executive Summary

The indanone nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentanone ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and amenability to diverse chemical modifications have established it as a cornerstone in the development of therapeutic agents across multiple disease areas.[3][4] Found in both natural products and clinically significant synthetic drugs, the indanone moiety is a versatile template for designing potent and selective modulators of biological targets.[1][5] This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, structure-activity relationships (SAR), and pharmacological applications of substituted indanone derivatives. We will delve into key therapeutic areas, including neuroprotection, oncology, and anti-inflammatory applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the core principles driving the design and evaluation of these remarkable compounds.

The indane framework and its analogues provide a rigid bicyclic structure that is rich in chemical diversity.[3][4] This structural rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity. The core can be readily functionalized at multiple positions on both the aromatic and aliphatic rings, allowing for fine-tuning of physicochemical properties and optimization of target engagement.[3]

The significance of this scaffold is exemplified by the commercial success of drugs like Donepezil, an acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[1][6] Beyond this, indanone derivatives are integral to numerous pre-clinical and clinical candidates with a wide array of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[1][6] Natural products containing the indanone motif, such as jatropholones, have also demonstrated potent cytotoxic and antiplasmodial activities, further validating the biological relevance of this core structure.[5]

Synthetic Methodologies: Constructing and Derivatizing the Indanone Core

The synthesis of 1-indanones and their derivatives has been a subject of extensive research, with over 100 distinct methods developed since the early 20th century.[7][8][9] These methods utilize a variety of starting materials, from simple carboxylic acids to complex alkynes.[9]

Foundational Synthetic Routes

The most traditional and widely used method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation . This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides.[7][9]

-

From 3-Arylpropionic Acids: Cyclization can be achieved using strong acids like polyphosphoric acid (PPA) or sulfuric acid. For example, hydrocinnamic acid can be cyclized at elevated temperatures to yield 1-indanone.[7]

-

From 3-Arylpropionyl Chlorides: The corresponding acid chloride can be cyclized under milder conditions using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often resulting in higher yields.[9]

Synthesis of Arylidene Indanones: A Key Subclass

A particularly important class of derivatives is the arylidene indanones, which are considered rigid cousins of chalcones.[10][11] These are most commonly synthesized via a base-catalyzed Claisen-Schmidt (aldol) condensation between 1-indanone and a substituted benzaldehyde.[10][11] This reaction is highly efficient and provides a straightforward route to a vast library of derivatives for SAR studies.

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Indane Derivatives | Eburon [eburon-organics.com]

- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Bromo-Indanone Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The indanone core, a privileged scaffold in medicinal chemistry, gains significant strategic importance with the introduction of a bromine substituent. This technical guide provides an in-depth exploration of the discovery, synthetic evolution, and burgeoning applications of bromo-indanones. We will delve into the historical context of their synthesis, from early halogenation techniques to modern regioselective methodologies. Detailed, field-proven protocols for the preparation of key bromo-indanone isomers are presented, accompanied by mechanistic insights to rationalize experimental choices. The guide further examines the critical role of bromo-indanones as versatile intermediates in the development of therapeutics targeting neurodegenerative diseases and cancer, supported by quantitative biological data and visual representations of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry and therapeutic potential of this important class of molecules.

A Historical Perspective on the Emergence of Bromo-Indanones

The journey to the synthesis of bromo-indanones is intrinsically linked to the broader history of indanone chemistry and the development of halogenation reactions. The first synthesis of the parent 1-indanone scaffold was reported in the early 20th century, with notable methods including the intramolecular cyclization of 3-phenylpropionic acid and its derivatives.[1] These early syntheses, often requiring harsh conditions, laid the groundwork for the subsequent functionalization of the indanone core.

The introduction of a bromine atom onto the indanone skeleton was a logical progression, driven by the understanding of bromine as a versatile synthetic handle. The history of organobromine chemistry dates back to the 19th century, with the discovery that bromine could be used for both aliphatic and aromatic substitutions.[2] Early methods for the synthesis of α-haloketones were also being established during this period.[3] While a singular "discovery" of the first bromo-indanone is not prominently documented, their emergence can be traced to the application of established bromination techniques to the then-novel indanone framework. These early preparations likely involved direct bromination of 1-indanone, leading to a mixture of products, or the use of brominated precursors in Friedel-Crafts cyclization reactions. The development of more controlled and regioselective synthetic methods in the mid to late 20th century was a critical step, enabling chemists to predictably synthesize specific bromo-indanone isomers and unlock their full potential as building blocks in medicinal chemistry.[4]

Strategic Synthesis of Bromo-Indanone Isomers

The synthetic accessibility of various bromo-indanone isomers is crucial for their application in drug discovery, allowing for systematic exploration of structure-activity relationships (SAR). The primary synthetic strategies can be broadly categorized into two approaches: cyclization of a brominated precursor or post-cyclization bromination of the indanone core.

Intramolecular Friedel-Crafts Acylation: A Workhorse Reaction

The intramolecular Friedel-Crafts acylation of 3-(bromophenyl)propanoic acids or their corresponding acyl chlorides is one of the most common and versatile methods for the synthesis of bromo-indanones with the bromine atom on the aromatic ring.[5] The choice of Lewis or Brønsted acid catalyst is critical for the efficiency and regioselectivity of the reaction.[6]

Mechanism of Intramolecular Friedel-Crafts Acylation:

The reaction proceeds through the formation of a key electrophilic intermediate, an acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring.

Experimental Protocol: Synthesis of 4-Bromo-1-indanone [3]

This protocol details the synthesis of 4-bromo-1-indanone from 3-(2-bromophenyl)propanoic acid.

-

Step 1: Acid Chloride Formation

-

Dissolve 3-(2-bromophenyl)propanoic acid (550 g, 2.4 mol) in 1,2-dichloroethane (5.5 L).

-

Add thionyl chloride (437.8 mL, 6.0 mol) to the solution.

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

-

-

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Dissolve the crude acid chloride from Step 1 in methylene chloride (1 L).

-

Prepare a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol) in dichloromethane (1 L).

-

Add the acid chloride solution dropwise to the aluminum chloride suspension, maintaining the internal temperature below 27°C.

-

Stir the reaction at room temperature for three hours.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by slowly pouring it into a large container half-full of ice.

-

Extract the mixture with dichloromethane (3 x 3 L).

-

Combine the organic layers and wash sequentially with saturated brine (2 L) and saturated sodium bicarbonate solution (2 L).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dry the resulting solid in a vacuum oven at 30°C to yield 4-bromo-1-indanone as an off-white solid.

-

Experimental Protocol: Synthesis of 5-Bromo-1-indanone [7]

This protocol outlines the synthesis of 5-bromo-1-indanone via the oxidation of 5-bromo-2,3-dihydro-1H-inden-1-ol.

-

Step 1: Oxidation

-

Prepare a solution of the secondary alcohol, 5-bromo-2,3-dihydro-1H-inden-1-ol (1 mmol).

-

Add 70% tert-Butyl hydroperoxide (TBHP) (6-10 equivalents).

-

Stir the solution at 100°C for 24 hours.

-

-

Step 2: Work-up and Purification

-

Quench the reaction with a saturated solution of sodium thiosulfate (5 mL).

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the dichloromethane extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using petroleum ether (PE) or a mixture of PE and ethyl acetate (EtOAc) as the eluent to obtain the desired product.

-

α-Bromination of 1-Indanone

The synthesis of 2-bromo-1-indanone involves the direct bromination of the 1-indanone core at the α-position to the carbonyl group. This reaction typically proceeds via an enol or enolate intermediate.

Mechanism of Acid-Catalyzed α-Bromination: [8][9][10]

Under acidic conditions, the ketone is in equilibrium with its enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine.

Experimental Protocol: Synthesis of 2-Bromo-1-indanone Derivatives [11]

This protocol describes the bromination of a substituted indanone in the cyclopentanone ring.

-

Reaction Setup

-

Prepare a solution of the starting indanone in a suitable solvent (e.g., diethyl ether, carbon tetrachloride, or acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise with stirring. The amount of bromine can be varied to control the degree of bromination (mono- vs. di-bromination).

-

-

Reaction Monitoring and Work-up

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate or sodium bisulfite to destroy any excess bromine.

-

Extract the product into an organic solvent (e.g., chloroform or diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification

-

Purify the crude product by recrystallization or column chromatography on silica gel to isolate the desired 2-bromo-1-indanone derivative.

-

Synthesis of Other Bromo-Indanone Isomers

6-Bromo-1-indanone: The synthesis of 6-bromo-1-indanone can be achieved through the intramolecular Friedel-Crafts cyclization of 3-(4-bromophenyl)propanoic acid. The reaction conditions are similar to those described for the synthesis of 4-bromo-1-indanone.

7-Bromo-1-indanone: A common route to 7-bromo-1-indanone involves the oxidation of 7-bromoindan-1-ol using an oxidizing agent like pyridinium chlorochromate (PCC).

Experimental Protocol: Synthesis of 7-Bromo-1-indanone

-

Step 1: Oxidation

-

To a solution of 7-bromoindan-1-ol (37.9 g, 177 mmol) in dichloromethane (3500 ml), add pyridinium chlorochromate (194 g, 900 mmol).

-

Stir the resulting mixture at room temperature for 5 hours.

-

-

Step 2: Purification

-

Pass the reaction mixture through a silica gel pad (500 ml).

-

Evaporate the elute to dryness to obtain 7-bromo-1-indanone.

-

Comparative Analysis of Synthetic Routes

| Synthetic Route | Target Isomer(s) | Advantages | Disadvantages |

| Intramolecular Friedel-Crafts Acylation | 4-, 5-, 6-, 7-Bromo | High yields, good regioselectivity based on precursor. | Requires preparation of the brominated phenylpropanoic acid precursor; can use harsh Lewis acids. |

| α-Bromination | 2-Bromo | Direct functionalization of the indanone core. | Can lead to over-bromination (dibromo, tribromo products); regioselectivity can be an issue with substituted indanones. |

| Oxidation of Bromo-indanols | 1- and 2-Indanones | Mild conditions for the final step. | Requires the synthesis of the corresponding bromo-indanol precursor. |

Bromo-Indanones as Key Scaffolds in Drug Discovery

The bromo-indanone framework is a versatile platform for the development of novel therapeutic agents. The bromine atom serves as a key functional group for further molecular elaboration, often through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents to fine-tune the pharmacological properties of the molecule.

Targeting Neurodegenerative Diseases

3.1.1. Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12] Increasing the levels of acetylcholine in the synaptic cleft can lead to improved cognitive function. Several indanone derivatives have been designed and synthesized as potent AChE inhibitors.[13][14]

Signaling Pathway of Acetylcholinesterase Inhibition:

3.1.2. Monoamine Oxidase B (MAO-B) Inhibition in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the brain. Monoamine oxidase B (MAO-B) is a key enzyme involved in the degradation of dopamine.[15] Inhibition of MAO-B increases the levels of dopamine in the brain, thereby alleviating the motor symptoms of Parkinson's disease. Bromo-indanone derivatives have shown promise as potent and selective MAO-B inhibitors.[16][17]

Downstream Effects of MAO-B Inhibition:

Targeting Cancer

3.2.1. Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various types of cancer and plays a role in inflammation and cell proliferation. Inhibition of COX-2 is a validated strategy for cancer prevention and treatment. Certain bromo-indanone derivatives have been investigated as potential COX-2 inhibitors.

COX-2 Signaling Cascade:

Quantitative Biological Data

The following table summarizes the reported inhibitory activities of selected bromo-indanone derivatives against their respective biological targets.

| Compound Class | Target | IC₅₀ Value (µM) | Reference |

| Indanone-chalcone hybrids | MAO-B | 0.0044 - 1.53 | [16] |

| 2-Benzylidene-1-indanone derivatives | MAO-B | < 2.74 | [18] |

| 6-Substituted indanones | MAO-B | 0.001 - 0.030 | [17] |

| Indanone derivatives | AChE | 0.0018 | [12] |

| Indanone derivatives | AChE | 0.12 | [19] |

| Indanone derivatives | BuChE | 0.04 | [19] |

Conclusion and Future Directions

Bromo-indanones represent a class of compounds with a rich history and a bright future in medicinal chemistry. Their synthetic accessibility, coupled with the versatility of the bromine atom for further functionalization, makes them an attractive scaffold for the development of novel therapeutics. The demonstrated activity of bromo-indanone derivatives against key targets in neurodegenerative diseases and cancer highlights their potential to address significant unmet medical needs. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the advancement of promising lead compounds through preclinical and clinical development. The continued investigation of the bromo-indanone scaffold is a testament to the enduring power of fundamental organic chemistry to drive innovation in drug discovery.

References

-

200 Years of The Haloform Reaction: Methods and Applications. (2024). PubMed. Retrieved from [Link]

-

Alpha Halogenation of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved from [Link]

-

Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Alpha Halogenation of Ketones. (2018). YouTube. Retrieved from [Link]

-

22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Regioselective Synthesis of Indanones. (n.d.). Thieme Connect. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved from [Link]

-

Non-Conventional Methodologies in the Synthesis of 1-Indanones. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. Retrieved from [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (2023). PubMed. Retrieved from [Link]

-

2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. (2016). PubMed. Retrieved from [Link]

-

New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2023). MDPI. Retrieved from [Link]

-

Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). ResearchGate. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). PubMed Central. Retrieved from [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthetic Access to Aromatic α-Haloketones. (n.d.). PubMed Central. Retrieved from [Link]

-

MAO-B Inhibitors. (n.d.). Parkinson's Foundation. Retrieved from [Link]

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). PubMed. Retrieved from [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). ACS Publications. Retrieved from [Link]

-

Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (2014). PubMed. Retrieved from [Link]

-

Indanones as high-potency reversible inhibitors of monoamine oxidase. (n.d.). PubMed. Retrieved from [Link]

-

Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. (2022). PubMed. Retrieved from [Link]

-

Synthesis of β-, γ-, δ-, ..., ω-Halogenated Ketones and Aldehydes. (2011). ResearchGate. Retrieved from [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). ResearchGate. Retrieved from [Link]

-

Organobromine chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

The history of bromine from discovery to commodity. (n.d.). CiteSeerX. Retrieved from [Link]

-

Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase. (2016). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. d-nb.info [d-nb.info]

- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 16. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]